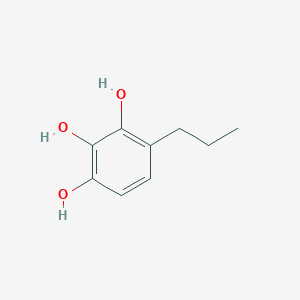

4-Propylbenzene-1,2,3-triol

Description

Properties

CAS No. |

143894-06-8 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-propylbenzene-1,2,3-triol |

InChI |

InChI=1S/C9H12O3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h4-5,10-12H,2-3H2,1H3 |

InChI Key |

UYXNRGBCOOUFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 4 Propylbenzene 1,2,3 Triol and Cognate Structures

Postulated Biochemical Synthesis Routes

The hypothetical biosynthesis of 4-Propylbenzene-1,2,3-triol in plants would logically originate from the central pathways of aromatic compound synthesis.

The foundation for the biosynthesis of nearly all aromatic compounds in plants and microorganisms is the shikimate pathway. smolecule.comdcu.ie This essential metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. dcu.ie Chorismate is the critical branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. dcu.ie

Phenylalanine serves as the entry point into the general phenylpropanoid pathway, which generates a vast array of secondary metabolites based on a C6-C3 skeleton (an aromatic C6 ring with a three-carbon side chain). frontiersin.orgnih.gov This pathway is responsible for producing the building blocks for lignin (B12514952) (monolignols), flavonoids, and coumarins, among others. frontiersin.orgnih.gov The C6-C3 structure of phenylpropanoids, such as coniferyl alcohol and sinapyl alcohol, represents the direct structural precursor that could be modified to form this compound. smolecule.comnih.gov

Table 2: Key Intermediates in the Shikimate and Phenylpropanoid Pathways

| Pathway | Key Intermediate | Chemical Formula | Role |

| Shikimate Pathway | Shikimate | C₇H₁₀O₅ | Central intermediate |

| Shikimate Pathway | Chorismate | C₁₀H₁₀O₆ | Branch point to aromatic amino acids |

| Phenylpropanoid Pathway | Phenylalanine | C₉H₁₁NO₂ | Entry point from primary metabolism |

| Phenylpropanoid Pathway | Cinnamic Acid | C₉H₈O₂ | Product of phenylalanine deamination |

| Phenylpropanoid Pathway | p-Coumaroyl-CoA | C₃₀H₃₀N₇O₁₈P₃S | Activated intermediate for downstream branches |

| Phenylpropanoid Pathway | Coniferyl alcohol | C₁₀H₁₂O₃ | Lignin monomer (G-unit) |

| Phenylpropanoid Pathway | Sinapyl alcohol | C₁₁H₁₄O₄ | Lignin monomer (S-unit) |

The biosynthesis of this compound from a phenylpropanoid precursor would require a series of specific enzymatic modifications to both the aromatic ring and the C3 side chain.

Aromatic Ring Hydroxylation: The pyrogallol (B1678534) (1,2,3-triol) moiety is not a primary product of the main phenylpropanoid pathway. Its formation would necessitate sequential hydroxylation reactions on the aromatic ring. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s), a versatile class of enzymes known for their role in the diversification of plant secondary metabolites. nih.gov An enzyme or set of enzymes would be required to hydroxylate a precursor, such as a 4-propylphenol (B1200801) or 4-propylguaiacol intermediate, at the necessary positions to create the 1,2,3-trihydroxy pattern. The enzymatic hydroxylation of aromatic compounds is a well-established biological process. nih.gov

Side-Chain Formation: The formation of the propyl side chain from the propenyl side chain of a standard phenylpropanoid like coniferyl or ferulic acid is a reductive process. A plausible route involves the enzymatic reduction of the side chain's double bond to yield a dihydro- intermediate, such as dihydroconiferyl alcohol. smolecule.com Dihydroconiferyl alcohol is a known plant metabolite. Subsequent enzymatic steps, likely involving reductases and dehydratases, would be required to remove the hydroxyl groups from the side chain to yield the final propyl group. While enzymes that reduce the propenyl side chain of phenylpropanoids are known, the complete reduction to a propyl group is a less commonly described transformation in plant biochemistry.

Synthetic Methodologies for 4 Propylbenzene 1,2,3 Triol and Precursors

Conventional Chemical Synthesis Strategies

The synthesis of 4-Propylbenzene-1,2,3-triol and its precursors has traditionally relied on established organic chemistry reactions. These methods, while effective, often involve multi-step processes and the use of specific catalysts and reagents.

Friedel-Crafts Alkylation of Aromatic Substrates

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the introduction of alkyl groups onto a benzene (B151609) ring. libretexts.org This reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgbrainly.com The catalyst assists in the generation of a carbocation electrophile, which is then attacked by the aromatic ring. libretexts.orgmasterorganicchemistry.com

However, the direct Friedel-Crafts alkylation to produce n-propylbenzene, a precursor to this compound, is problematic. This is due to the propensity of the initially formed primary carbocation to rearrange into a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product. brainly.comyoutube.com

To circumvent this issue, a two-step approach involving Friedel-Crafts acylation followed by reduction is often employed. masterorganicchemistry.comlibretexts.org First, an acyl group is introduced to the benzene ring using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com This reaction forms a ketone, which is not susceptible to rearrangement. masterorganicchemistry.com Subsequently, the ketone is reduced to the desired alkyl group. youtube.comlibretexts.org

Table 1: Key Aspects of Friedel-Crafts Reactions for Precursor Synthesis

| Reaction Type | Reagents | Catalyst | Key Feature | Ref |

| Alkylation | Alkyl Halide (e.g., Propyl Chloride) | Lewis Acid (e.g., AlCl₃) | Prone to carbocation rearrangement, leading to isomeric impurities. | brainly.comyoutube.com |

| Acylation | Acyl Halide (e.g., Propanoyl Chloride) | Lewis Acid (e.g., AlCl₃) | Forms a stable acylium ion, preventing rearrangement. | masterorganicchemistry.com |

| Reduction of Acyl Group | H₂/Pd or other reducing agents | - | Converts the ketone to the desired n-propyl group. | libretexts.org |

Hydrolysis and Selective Demethylation Reactions of Alkylbenzene Derivatives

Once a suitable alkylbenzene precursor is synthesized, further functionalization is required to introduce the hydroxyl groups. This often involves processes like hydrolysis and selective demethylation. For instance, if the starting aromatic substrate contains methoxy (B1213986) groups, these can be cleaved to yield the corresponding hydroxyl groups. This demethylation can be achieved using various reagents, such as strong acids or other specific demethylating agents.

In the context of lignin (B12514952) valorization, the cleavage of ether bonds, which are prevalent in the lignin structure, is a critical step. nih.gov This process can be viewed as a form of hydrolysis or etherolysis, breaking down the complex polymer into smaller, more manageable aromatic units.

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of polysubstituted benzenes, such as this compound, often requires a carefully planned multi-step synthesis. libretexts.orglibretexts.org The order in which different functional groups are introduced is crucial to ensure the desired regioselectivity. libretexts.org

A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. For a molecule like this compound, a linear approach starting from a simple benzene derivative is common.

The strategy for synthesizing a polysubstituted benzene involves:

Identifying the substituents on the target molecule. libretexts.orglibretexts.org

Recalling the methods to introduce each substituent. libretexts.orglibretexts.org

Planning the synthesis retrosynthetically, considering the directing effects of the existing substituents on the ring. libretexts.orglibretexts.org

For example, to synthesize a molecule with a propyl group and hydroxyl groups, one must consider whether to introduce the alkyl chain before or after the oxygen-containing functionalities, and how to control their positions on the aromatic ring.

Biomass Valorization and Sustainable Production Approaches

In recent years, there has been a significant shift towards developing more sustainable methods for producing valuable chemicals from renewable resources. Lignocellulosic biomass, a major component of plants, is an abundant and promising feedstock. nih.gov

Catalytic Depolymerization of Lignocellulosic Feedstocks

Lignin, a complex aromatic polymer found in lignocellulosic biomass, is a rich source of aromatic compounds. nih.govieabioenergy.com Catalytic depolymerization of lignin offers a promising route to produce a variety of phenolic compounds, including precursors to this compound. researchgate.netgoogle.com

This process typically involves treating the biomass or isolated lignin with a catalyst at elevated temperatures and pressures. google.com Various catalytic systems have been explored, including those based on noble metals and transition metals. researchgate.netgoogle.com The choice of catalyst and reaction conditions can influence the product distribution, with some methods yielding significant amounts of propyl-substituted phenols. google.com For instance, certain catalytic fractionation methods of lignocellulosic material in the presence of a palladium-zinc catalyst under a hydrogen atmosphere have been shown to produce 4-n-propylguaiacol and 4-n-propylsyringol. google.com These compounds can then be further processed to obtain this compound.

Table 2: Examples of Catalytic Lignin Depolymerization

| Catalyst System | Feedstock | Key Products | Ref |

| Palladium-zinc catalyst | Lignocellulosic material | 4-n-propylguaiacol, 4-n-propylsyringol | google.com |

| Carbon-nitride-supported molybdenum (Mo/CN) | Kraft lignin | Butylated hydroxytoluene, 4-propylguaiacol | researchgate.net |

| RhCl₃-LiI-LiBF₄ | GVL-lignin | 4-ethyltoluene | researchgate.net |

Chemo-Enzymatic Transformations for Bio-based Aromatic Production

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. frontiersin.orgnih.gov This approach is particularly valuable for the conversion of bio-based materials into valuable chemicals. nih.govresearchgate.net

In the context of producing compounds like this compound, a chemo-enzymatic strategy could involve an initial chemical or thermochemical depolymerization of biomass to generate a mixture of aromatic compounds. nih.govgoogle.com Subsequently, specific enzymes could be used to selectively modify these compounds, for example, through hydroxylation or other functional group transformations, to yield the desired product. frontiersin.orgnih.gov

For instance, a two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated derivatives of propenylbenzenes. nih.gov This involves an initial lipase-catalyzed epoxidation followed by hydrolysis to form diols, which are then microbially oxidized to hydroxy ketones. nih.gov While not directly producing this compound, this demonstrates the potential of combining chemical and biological steps for the synthesis of complex aromatic molecules from bio-based precursors.

Chemical Transformations and Derivatization Strategies of 4 Propylbenzene 1,2,3 Triol

Reactivity of the Polyhydroxylated Aromatic Nucleus

The benzene (B151609) ring, activated by three hydroxyl groups, is the primary site of reactivity. These electron-donating groups enhance the nucleophilicity of the aromatic ring, making it susceptible to various transformations.

Oxidative Coupling Reactions and Polymerization Pathways

The electron-rich nature of the 4-propylbenzene-1,2,3-triol nucleus makes it prone to oxidative C-C coupling reactions. researchgate.net These reactions, often mediated by reagents like iron(III) chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can lead to the formation of biaryl linkages. researchgate.netnih.gov The regioselectivity of this coupling is influenced by both steric and electronic factors, with the substituents on the aromatic ring directing the position of the new C-C bond. researchgate.net

Under specific conditions, these oxidative coupling reactions can extend beyond simple dimerization, leading to the formation of polymeric structures. The ability to form multiple C-C bonds allows for the construction of extended π-conjugated systems, which are of interest for their potential applications in materials science.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The hydroxyl groups strongly activate the benzene ring towards electrophilic aromatic substitution. quora.com Reactions such as halogenation, nitration, and sulfonation can be expected to proceed readily, with the incoming electrophile being directed to the positions ortho and para to the hydroxyl groups. msu.edu The high electron density on the ring facilitates the attack by electrophiles. youtube.com

Conversely, direct nucleophilic aromatic substitution on the unsubstituted ring is generally difficult. youtube.com However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic substitution can occur via an addition-elimination (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com The presence of such groups helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

Synthesis of this compound Analogues and Related Derivatives

The modification of this compound can be achieved through reactions involving either the propyl side chain or the hydroxyl groups, leading to a wide array of derivatives with tailored properties.

Functionalization of the Propyl Side Chain

The propyl side chain offers opportunities for functionalization, primarily at the benzylic position (the carbon atom attached to the benzene ring). This position is activated towards radical reactions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to selective bromination at the benzylic carbon. philadelphia.edu.jo This introduces a leaving group that can be subsequently displaced by various nucleophiles to introduce a range of functional groups.

Oxidation of the alkyl side chain can also be achieved. Strong oxidizing agents like potassium permanganate (B83412) can convert the propyl group into a carboxylic acid, yielding the corresponding benzoic acid derivative. philadelphia.edu.jo

Formation of Ethers, Esters, and Other O-Substituted Derivatives

The hydroxyl groups of this compound are reactive towards the formation of ethers and esters. Etherification can be achieved through reactions like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide. youtube.comyoutube.com Various other methods for ether synthesis are also available, offering routes to a diverse range of ether derivatives. organic-chemistry.orgcore.ac.uk

Esterification can be accomplished by reacting the triol with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This allows for the introduction of a wide variety of acyl groups.

Polymerization into Functional Polymeric Materials (e.g., Poly(phenoxy-imine)-type polymers)

The strategic functionalization of this compound can provide monomers for the synthesis of functional polymers. For example, by introducing amine functionalities onto the aromatic ring, it's possible to create precursors for poly(phenoxy-imine) polymers. This could potentially be achieved by first nitrating the ring, followed by reduction of the nitro groups to amines. The resulting diamino- or triamino-substituted propylbenzene (B89791) derivative could then be condensed with dialdehydes or diketones to form the corresponding poly(phenoxy-imine)s. These polymers are known for their thermal stability and potential applications in various fields.

Advanced Analytical Characterization Methodologies in 4 Propylbenzene 1,2,3 Triol Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of a chemical compound. Techniques like NMR, IR, and UV-Vis spectroscopy each provide unique information about the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, etc.)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Propylbenzene-1,2,3-triol, one would expect to see distinct signals for the aromatic protons, the protons of the propyl chain (CH₂, CH₂, and CH₃ groups), and the hydroxyl (OH) protons. The splitting patterns (e.g., triplets, quartets) would confirm the connectivity of the propyl group.

¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms and their chemical environment. This would be used to confirm the nine distinct carbon atoms in the this compound structure, with characteristic chemical shifts differentiating the aromatic carbons attached to hydroxyl groups from the other ring carbons and the aliphatic carbons of the propyl side chain.

A search for experimental NMR data for this compound has not yielded any specific spectra or chemical shift values.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

IR Spectroscopy for this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. Other key peaks would include C-H stretching vibrations for both the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl propyl group (around 2850-2960 cm⁻¹), as well as C-O stretching and aromatic C=C bending frequencies.

Raman Spectroscopy , being complementary to IR, would also probe these vibrations, offering additional structural information.

Specific IR and Raman spectra for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems like the benzene (B151609) ring in this compound. The analysis would reveal the wavelengths of maximum absorbance (λmax), which are influenced by the substitution pattern on the aromatic ring, including the hydroxyl and propyl groups. This data is currently unavailable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS separates volatile compounds in a mixture before they are detected by the mass spectrometer. For a pure sample of this compound, GC-MS would provide its retention time under specific chromatographic conditions and a mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight (168.19 g/mol ) and various fragment ions, which could arise from the loss of the propyl chain or other characteristic cleavages.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples

LC-MS is suitable for less volatile or thermally sensitive compounds. It would also be used to determine the molecular weight and fragmentation pattern of this compound, especially in the context of analyzing complex mixtures like biological or environmental samples.

While analytical methods for related compounds are well-documented, specific GC-MS or LC-MS data for this compound could not be located.

Chromatographic Techniques for Separation and Purity Determination in this compound Research

The rigorous analysis of this compound, a substituted pyrogallol (B1678534) derivative, relies on advanced chromatographic techniques to ensure its separation from complex matrices, determine its purity, and confirm its structural integrity. While specific, validated methods exclusively for this compound are not extensively documented in publicly available literature, the analytical principles are well-established through extensive research on structurally similar phenolic compounds, such as propyl gallate, pyrogallol, and other alkylated catechols. These analogous studies provide a robust framework for developing and implementing effective chromatographic methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the qualitative and quantitative analysis of this compound. Its high resolution and sensitivity are ideal for separating the target analyte from starting materials, by-products, and degradation products.

Research Findings:

The analysis of phenolic compounds, including pyrogallol and its derivatives, is predominantly achieved using reversed-phase HPLC (RP-HPLC). nih.govrjptonline.org This mode separates molecules based on their hydrophobicity. For a compound like this compound, a non-polar propyl group combined with a polar triol functionality allows for strong retention and selective separation on reversed-phase columns, typically C18 or C8. nih.gov

The mobile phase in such separations usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. To improve peak shape and resolution, especially for acidic phenolic hydroxyl groups, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the mobile phase. rjptonline.org Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths characteristic of the phenolic chromophore (around 270-280 nm). nih.gov

While direct HPLC methods for this compound are not readily found, established methods for the closely related antioxidant, propyl gallate, and the parent compound, pyrogallol, offer valuable starting points for method development.

Interactive Data Table: Representative HPLC Conditions for Pyrogallol-Related Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Pyrogallol | Luna C18 (150 x 3.00 mm, 3 µm) | Isocratic - Acetonitrile/Water with acid | Not Specified | UV-Vis at 200 nm | nih.gov |

| Pyrogallol | Phenomenex Luna Pentafluorophenyl (150 × 2 mm, 5 µm) | Gradient - Acetonitrile/Water | Not Specified | MS/MS (MRM mode) | nih.govresearchgate.net |

| Catechol | Not Specified | Not Specified | Not Specified | HPLC | researchgate.net |

| Propyl Gallate | C18 (e.g., Waters Symmetry Shield C18, 250 x 4.6 mm, 5µm) | Water/Acetonitrile/Phosphoric Acid (68:32:0.1, v/v/v) | 0.80 | UV at 280 nm | Not in Search Results |

Based on this data, a suitable starting method for the analysis of this compound would involve a C18 column with a gradient elution profile using acidified water and acetonitrile, with UV detection around 270 nm.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

Should this compound be utilized as a monomeric unit in the synthesis of polymers, for instance, in the formation of phenolic resins or other polymeric materials, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the indispensable technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, providing critical information on the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Research Findings:

The analysis of phenolic resins, which are structurally analogous to polymers that could be derived from this compound, is well-established using GPC. amazonaws.comchromatographyonline.comresearchgate.net These methods typically employ columns packed with porous, cross-linked polystyrene-divinylbenzene particles and use solvents like tetrahydrofuran (B95107) (THF) to dissolve the polymer. amazonaws.comresearchgate.net

Interactive Data Table: Typical GPC Conditions for Phenolic Resin Analysis

| Parameter | Description | Reference |

| Columns | ResiPore, 300 x 7.5 mm (Set of 2) | amazonaws.com |

| Eluent | Tetrahydrofuran (THF) | amazonaws.comresearchgate.net |

| Flow Rate | 1.0 mL/min | amazonaws.com |

| Detector | Refractive Index (RI), UV | amazonaws.comresearchgate.net |

| Application | Determination of molecular weight distribution and oligomer profiling of phenolic resins. | amazonaws.comchromatographyonline.com |

These established GPC methodologies for phenolic resins would be directly transferable to the characterization of polymers synthesized from this compound, enabling researchers to correlate polymer structure with material properties.

Advanced Hyphenated Analytical Approaches

To achieve unambiguous identification and comprehensive characterization of this compound and its related substances, hyphenated analytical techniques are employed. springernature.comresearchgate.net These methods couple the powerful separation capabilities of liquid chromatography with the highly specific detection of mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Research Findings:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of complex mixtures containing phenolic compounds, such as those found in plant extracts or the products of lignin (B12514952) depolymerization. springernature.comnih.govenergy.govnih.govresearchgate.net For this compound, LC-MS would provide not only the retention time from the HPLC separation but also the mass-to-charge ratio (m/z) of the analyte. This allows for the confident identification of the compound by confirming its molecular weight.

Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint, enabling the differentiation of isomers and the identification of unknown impurities. nih.govresearchgate.netnih.gov The analysis of pyrogallol and catechin (B1668976) derivatives in biological matrices has been successfully demonstrated using sensitive and selective HPLC-MS/MS methods. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another powerful hyphenated technique. While less common than LC-MS due to lower sensitivity, LC-NMR provides complete structural elucidation of separated components without the need for prior isolation. This can be particularly valuable for the definitive identification of novel synthesis by-products or metabolites of this compound. springernature.com

The application of these hyphenated techniques is crucial in modern natural product analysis and the characterization of synthetic compounds, offering a level of detail unattainable by chromatography with conventional detectors alone. springernature.com

Theoretical and Computational Investigations of 4 Propylbenzene 1,2,3 Triol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the fundamental properties of molecules.

The electronic structure of a molecule is key to understanding its reactivity. Computational methods can predict various electronic properties of 4-Propylbenzene-1,2,3-triol. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich and which are electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as the Fukui function and dual descriptor, can be calculated to predict the most reactive sites for various types of reactions. For example, in electrophilic aromatic substitution, these descriptors can help determine the regioselectivity of the reaction on the benzene (B151609) ring. While specific calculations for this compound are not widely published, studies on similar substituted benzenes have shown that the positions of the hydroxyl and propyl groups will significantly influence the electron distribution and, consequently, the reactivity of the aromatic ring. nih.gov

| Calculated Property | Significance for this compound |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. |

| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into the hybridization of atomic orbitals, charge distribution, and the nature of chemical bonds within the molecule. |

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For the propyl group, different staggered and eclipsed conformations will exist, and their relative stabilities can be determined computationally.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of the propyl chain and hydroxyl groups. This information is particularly important for understanding how the molecule might bind to a biological receptor or a catalyst surface. Studies on similar polycyclic aromatic compounds have demonstrated the utility of MD simulations in understanding their aggregation and interaction with solvents. researchgate.net

| Computational Method | Information Gained for this compound |

|---|---|

| Potential Energy Scan | Determines the energy profile as a function of dihedral angles, identifying stable and transition state conformations of the propyl group. |

| Molecular Dynamics (MD) Simulation | Simulates the time-evolution of the molecular structure, providing insights into its flexibility, solvent interactions, and accessible conformational space. |

| Radial Distribution Functions (from MD) | Describes the probability of finding another atom at a certain distance from a reference atom, useful for understanding solvation structure. |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is an indispensable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate and represent the bottleneck of the reaction. nih.gov

Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is crucial for understanding the reaction rate. For example, in the oxidation of the hydroxyl groups of this compound, computational methods can be used to explore different possible mechanisms and identify the most favorable one by comparing the activation energies of the transition states.

In many chemical processes, catalysts are used to speed up reactions. Computational methods can aid in the design of new and improved catalysts for reactions involving this compound. By modeling the interaction of the molecule with different catalyst surfaces or active sites, researchers can predict the catalytic activity and selectivity.

For instance, if the goal is to selectively functionalize one of the hydroxyl groups, computational screening of different catalysts could identify one that preferentially binds to and activates the desired hydroxyl group. This in-silico approach can significantly reduce the time and cost of experimental catalyst development.

Biochemical Pathway Prediction and Metabolic Engineering Simulations

Understanding how this compound might be synthesized or degraded in biological systems is another area where computational methods are valuable.

While specific pathways for this compound are not well-documented, computational tools can be used to predict potential biosynthetic routes. By searching for known enzymatic reactions that could act on similar precursor molecules, a putative pathway can be constructed.

Furthermore, metabolic engineering simulations can be employed to optimize the production of this compound in a microbial host. researchgate.net By creating a computational model of the organism's metabolic network, researchers can simulate the effects of genetic modifications, such as overexpressing certain enzymes or knocking out competing pathways, to identify strategies for maximizing the yield of the target compound. eurekalert.org This approach has been successfully used for the production of other valuable chemicals from biomass. eurekalert.org

In Silico Design of Novel Biosynthetic Pathways (e.g., using ARBRE, ReactPRED, RetroPath2.0)

The design of novel biosynthetic pathways for non-natural compounds like this compound relies on retrosynthesis tools. These computational platforms can explore the vast chemical space to identify potential enzymatic reactions that can lead to a target molecule from a given starting substrate. Tools such as ReactPRED and RetroPath2.0 are instrumental in designing new biochemical routes for commodity chemicals. biorxiv.orgbiorxiv.org

RetroPath2.0, an open-source retrosynthesis workflow, is particularly useful for metabolic engineers. nih.govresearchgate.net It uses generalized reaction rules to map a route from a target molecule back to a precursor that is naturally present in a host organism, such as Escherichia coli. biorxiv.orgnih.govresearchgate.net This process can identify known enzymes that may have promiscuous activity for the desired reaction or highlight the need for engineered enzymes. researchgate.netnih.gov

For the synthesis of this compound, a hypothetical pathway could be designed starting from a common microbial metabolite. Given that naturally occurring phenols are often synthesized from aromatic amino acids via the shikimic acid pathway, a plausible precursor could be a derivative of this pathway. wikipedia.org For instance, a retrosynthesis approach might suggest a pathway starting from L-tyrosine, a product of the shikimate pathway.

A hypothetical biosynthetic pathway for this compound, as conceptualized through a retrosynthesis tool, is presented below. This pathway would likely involve a series of hydroxylation, decarboxylation, and alkylation steps, catalyzed by a combination of native and heterologous enzymes.

| Step | Reaction | Enzyme Class (Example) | Rationale |

|---|---|---|---|

| 1 | L-Tyrosine → p-Coumaric acid | Tyrosine ammonia (B1221849) lyase (TAL) | Deamination of L-tyrosine to form a phenylpropanoid precursor. |

| 2 | p-Coumaric acid → 4-Vinylphenol | p-Coumaric acid decarboxylase (PDC) | Decarboxylation to introduce a vinyl side chain. |

| 3 | 4-Vinylphenol → 4-Ethylphenol | Vinylphenol reductase (VPR) | Reduction of the vinyl group to an ethyl group. |

| 4 | 4-Ethylphenol → 4-Propylphenol (B1200801) | Novel Alkyltransferase | Hypothetical alkylation step to extend the side chain. This would likely require a novel or engineered enzyme. |

| 5 | 4-Propylphenol → 4-Propylcatechol | Phenol hydroxylase | Hydroxylation of the aromatic ring to form a catechol derivative. |

| 6 | 4-Propylcatechol → this compound | Catechol hydroxylase | A second hydroxylation to yield the final triol product. |

Flux Analysis and Optimization for Bioproduction

Once a potential biosynthetic pathway is designed, the next critical step is to analyze and optimize the metabolic fluxes within the host organism to maximize the production of the target compound. Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes in a genome-scale metabolic model. nih.govplos.org FBA assumes a steady-state for intracellular metabolites and typically involves optimizing for a specific objective, such as biomass growth or the production of a target metabolite. plos.orgnih.gov

For the production of this compound in a microbial host like E. coli, FBA can be used to identify metabolic bottlenecks and competing pathways that divert resources away from the desired product. nih.govnih.govelsevierpure.com By simulating the effects of gene knockouts or the overexpression of key enzymes, researchers can devise strategies to redirect metabolic flux towards the engineered pathway. nih.gov

For instance, in the microbial production of gallic acid (3,4,5-trihydroxybenzoic acid), a compound structurally related to this compound, fermentation conditions and substrate feeding strategies have been optimized to enhance yield. nih.govresearchgate.net Similar principles can be applied to the bioproduction of this compound. Dynamic FBA (dFBA) can further be employed to model the metabolic behavior of the microbial culture over time, taking into account changes in substrate availability and cell density. researchgate.net

The table below illustrates a hypothetical scenario of flux optimization for the production of this compound in an engineered E. coli strain. The data represents the predicted flux distribution before and after metabolic engineering interventions suggested by FBA.

| Metabolic Pathway | Flux (mmol/gDW/h) - Initial Strain | Flux (mmol/gDW/h) - Optimized Strain | Metabolic Engineering Strategy |

|---|---|---|---|

| Glucose Uptake | 10 | 12 | Increased transporter expression. |

| Glycolysis | 15 | 18 | Overexpression of key glycolytic enzymes. |

| Pentose Phosphate Pathway | 5 | 8 | Upregulation to increase NADPH supply for hydroxylases. |

| Shikimate Pathway | 2 | 5 | Overexpression of pathway enzymes (e.g., DAHP synthase). |

| Aromatic Amino Acid Synthesis | 1.5 | 0.5 | Downregulation of competing pathways. |

| This compound Pathway | 0.1 | 2.5 | Overexpression of all heterologous pathway enzymes. |

| Biomass Formation | 0.5 | 0.3 | Flux redirected towards product synthesis. |

Emerging Research Applications of 4 Propylbenzene 1,2,3 Triol in Advanced Chemical Sciences

Utility as a Precursor in Complex Organic Synthesis

4-Propylbenzene-1,2,3-triol, a polysubstituted aromatic compound, is gaining recognition as a versatile precursor in the field of complex organic synthesis. Its unique arrangement of a propyl group and three hydroxyl groups on a benzene (B151609) ring provides a synthetically valuable scaffold for the construction of intricate molecular architectures found in natural products and specialty chemicals.

Building Block for Natural Product Total Synthesis

While direct application of this compound in a completed total synthesis of a natural product is not yet widely documented in publicly available literature, its structural motifs are present in various complex natural products. The pyrogallol (B1678534) core (benzene-1,2,3-triol) is a recurring feature in a number of bioactive natural products. For instance, the total synthesis of glauconic and glaucanic acid, two maleidride natural products, involved the creation of a nine-membered carbocycle, a complex undertaking where strategic placement of functional groups on aromatic precursors is critical. nih.gov The synthetic community often relies on building blocks derived from readily available starting materials, and the structural elements of this compound make it a plausible, though currently underexploited, starting point for the synthesis of certain classes of natural products. The presence of both nucleophilic hydroxyl groups and a lipophilic propyl chain offers dual functionality for strategic bond-forming reactions.

Intermediate in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often requires precursors with specific functional group patterns that allow for controlled and efficient chemical transformations. Pyrogallol and its derivatives are utilized in the synthesis of a range of fine chemicals. For example, the synthesis of soluble antioxidants for biodiesel has been explored using pyrogallol derivatives. In one study, a pyrogallol derivative was synthesized to enhance its solubility in biodiesel, demonstrating the modification of the pyrogallol core to create value-added specialty chemicals. bldpharm.com While this example does not use the 4-propyl substituted variant, it highlights the general utility of the pyrogallol scaffold. The synthesis of this compound itself can be achieved through various methods, including the hydrolysis of corresponding chlorinated precursors. researchgate.net The availability of such synthetic routes is crucial for its potential application as an intermediate. The market for specialty chemicals derived from bio-based sources is expanding, and lignin (B12514952), a complex polymer rich in phenolic units, is a key renewable feedstock. dntb.gov.uaresearchgate.net As methods for lignin depolymerization become more advanced, the isolation of specific phenolic compounds, including propyl-substituted pyrogallols, could provide a sustainable route to valuable specialty chemical intermediates.

Scaffold for the Design of Novel Functional Materials

The inherent chemical functionalities of this compound make it an attractive building block for the development of novel functional materials. The hydroxyl groups can participate in polymerization reactions, while the aromatic ring and the propyl group can influence the material's final properties, such as thermal stability, solubility, and processability.

Development in Polymer and Oligomer Chemistry (e.g., Poly(phenoxy-imine)-type materials)

Poly(phenoxy-imine)s are a class of polymers known for their good thermal stability, which arises from the rigid phenyl units in their backbone. dntb.gov.ua The synthesis of these polymers often involves the oxidative polycondensation of Schiff bases, which are formed from the reaction of an amine with an aldehyde or ketone. Research has demonstrated the synthesis of poly(phenoxy-imine)s from various hydroxyl-substituted aldehydes. dntb.gov.uaspringerprofessional.de For instance, Schiff bases derived from 3-hydroxy-4-methoxybenzaldehyde have been successfully polymerized. dntb.gov.ua While direct polymerization of a Schiff base derived from a this compound precursor is not explicitly detailed in the available literature, the established synthetic routes for poly(phenoxy-imine)s provide a clear pathway for its potential use. The triol functionality of this compound could lead to cross-linked or network polymers with enhanced thermal and mechanical properties. The specific substitution pattern would influence the polymer's final characteristics.

| Polymer Type | Monomer Precursors | Polymerization Method | Key Findings |

| Poly(phenoxy-imine) | Schiff bases from 2-aminobenzothiazole (B30445) and substituted 3-hydroxybenzaldehydes | Oxidative Polycondensation | The resulting polymers exhibited good thermal stability. dntb.gov.ua |

| 3-APTES-functionalized poly(imine)s | Various hydroxybenzaldehydes and 3-aminopropyltriethoxysilane (B1664141) (3-APTES) | Oxidative Polycondensation followed by grafting | The incorporation of 3-APTES into the polymer backbone significantly enhanced thermal properties. springerprofessional.deepa.gov |

Contribution to Bio-based Material Feedstocks

There is a significant and growing interest in utilizing biomass as a renewable source for chemical production to reduce reliance on fossil fuels. Lignin, an abundant and complex aromatic polymer found in plants, is a promising feedstock for the production of aromatic chemicals. dntb.gov.uaresearchgate.net Through various depolymerization techniques, lignin can be broken down into a mixture of phenolic compounds. These lignin-derived chemicals, including substituted phenols and pyrogallols, can then be used as building blocks for a wide range of value-added products, including polymers and specialty chemicals. dntb.gov.uaresearchgate.net

This compound can be considered a lignin-derived phenolic compound, as the propylbenzene (B89791) and pyrogallol moieties are structural components found within the complex lignin polymer. The development of efficient biorefinery processes that can selectively depolymerize lignin and isolate specific phenolic compounds is an active area of research. The availability of this compound from a renewable source like lignin would significantly enhance its potential as a sustainable feedstock for the chemical industry, contributing to the development of bio-based materials and a more circular economy.

| Lignin Valorization Pathway | Key Products | Potential Applications |

| Lignin Depolymerization | Phenolic compounds (including pyrogallol derivatives) | Precursors for polymers, resins, and specialty chemicals. dntb.gov.uaresearchgate.net |

| Biorefinery | Bio-oils, aromatic chemicals | Biofuels, platform chemicals for the chemical industry. |

Q & A

Q. What are the common synthetic routes for 4-Propylbenzene-1,2,3-triol, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis often involves regioselective hydroxylation or functionalization of aromatic precursors. For example, TLC monitoring (as described in Table 1 of ) is critical for tracking reaction progress and optimizing conditions (e.g., solvent polarity, temperature). Enzymatic desymmetrization of triol intermediates, as demonstrated in , offers enantioselective pathways, with yields improved by adjusting enzyme loading and reaction time (e.g., 93% enantiomeric excess achieved via lipase catalysis) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR: Proton signals between 3.7–4.1 ppm (CH/CH2 groups) and aromatic protons at 6.5–7.5 ppm indicate hydroxyl and propyl substituents (see for analogous triol characterization) .

- FT-IR: Broad O-H stretches (~3200–3500 cm⁻¹) and C-O vibrations (~1200 cm⁻¹) confirm phenolic groups.

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 180.55 for C9H12O3) validate the molecular formula .

Q. What are the key physicochemical properties influencing its biological activity?

- Methodological Answer: Properties include:

- Hydrogen-bonding capacity: Three hydroxyl groups enable strong intermolecular interactions, affecting solubility and binding to biological targets.

- LogP: Experimental logP (~1.8) predicts moderate lipophilicity, critical for membrane permeability in cellular assays.

- pKa: Estimated pKa values (~9–10 for phenolic OH) influence ionization under physiological conditions. These parameters should be quantified via HPLC and potentiometric titration .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Protecting Groups: Use tert-butyldiphenylsilyl (TBDPS) groups to block hydroxyls during functionalization (e.g., as in , achieving 87% yield for a triazolocarbanucleoside derivative) .

- Catalytic Optimization: Palladium-catalyzed cross-coupling or enzymatic catalysis () improves regioselectivity .

- Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Q. What computational models are effective for predicting the reactivity of this compound in radical scavenging assays?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Bond Dissociation Enthalpy (BDE): Predicts antioxidant activity by calculating O-H bond strength (e.g., BDE < 85 kcal/mol indicates high radical scavenging potential).

- Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with electron-donating capacity. ’s theoretical framework for analogous triazoles provides a template .

Q. How can contradictory data in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer: Contradictions arise from assay conditions or concentration-dependent effects. Mitigation strategies:

- Dose-Response Curves: Test across a broad range (e.g., 1–100 µM) to identify therapeutic windows.

- Triangulation: Combine multiple assays (e.g., DPPH, ORAC, and cellular ROS assays) to validate mechanisms (as emphasized in ) .

- Redox Profiling: Use cyclic voltammetry to measure oxidation potentials and identify pro-oxidant thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.